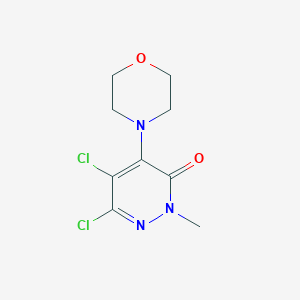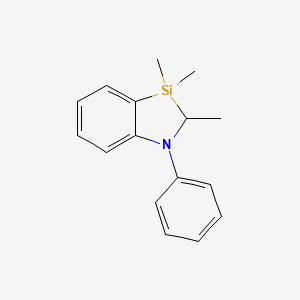![molecular formula C19H20N2OS B14593779 1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole CAS No. 60628-05-9](/img/structure/B14593779.png)
1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole is a chemical compound with the molecular formula C₁₉H₂₀N₂OS It is a member of the pyrazole family, characterized by a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3,5-diphenyl-1H-pyrazole with 2-(methylsulfanyl)ethanol under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature and solvent, can be optimized to achieve higher yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3,5-diphenyl-1H-pyrazole: Lacks the 2-(methylsulfanyl)ethoxy group, making it less versatile in certain reactions.
4-(Methylsulfanyl)phenylpyrazole: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
Uniqueness
1-Methyl-4-[2-(methylsulfanyl)ethoxy]-3,5-diphenyl-1H-pyrazole is unique due to the presence of the 2-(methylsulfanyl)ethoxy group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
60628-05-9 |
|---|---|
Molecular Formula |
C19H20N2OS |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-methyl-4-(2-methylsulfanylethoxy)-3,5-diphenylpyrazole |
InChI |
InChI=1S/C19H20N2OS/c1-21-18(16-11-7-4-8-12-16)19(22-13-14-23-2)17(20-21)15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
InChI Key |
USNSHTCXHHWIOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)OCCSC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)




![N-{[4-(pentyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14593734.png)
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14593738.png)


![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine, (S)-](/img/structure/B14593747.png)


![2-Propenamide, 3-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-](/img/structure/B14593766.png)

